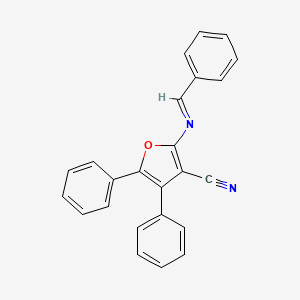
2-(Benzylidene-amino)-4,5-diphenyl-furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with diphenyl groups and a phenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with benzaldehyde derivatives. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid in an ethanol solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and nitrile groups. These interactions can modulate biological pathways and lead to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-diphenylfuran-3-carbonitrile: A precursor in the synthesis of the target compound.
Thiophene derivatives: Similar in structure and often used in similar applications.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
4,5-DIPHENYL-2-[(E)-(PHENYLMETHYLIDENE)AMINO]FURAN-3-CARBONITRILE is unique due to its combination of a furan ring with diphenyl and phenylmethylideneamino groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C24H16N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H16N2O/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27-24(21)26-17-18-10-4-1-5-11-18/h1-15,17H/b26-17+ |
InChI Key |
JXPPWINEUSTLGB-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















